molecular formula C13H15N3 B3383650 3-Amino-4-phenethylaminopyridine CAS No. 451-74-1

3-Amino-4-phenethylaminopyridine

Cat. No.: B3383650
CAS No.: 451-74-1
M. Wt: 213.28 g/mol
InChI Key: GTPRIIRYAKHRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-phenethylaminopyridine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group at the third position and a phenethylamine group at the fourth position on a pyridine ring. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenethylaminopyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine with phenethylamine under controlled conditions to form the intermediate, which is then subjected to further reactions to introduce the amino group at the third position. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-phenethylaminopyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and phenethylamine groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-4-phenethylaminopyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its role in neurotransmission and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-4-phenethylaminopyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters. This mechanism facilitates enhanced neuronal signaling and has implications for treating neurological disorders.

Comparison with Similar Compounds

    4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.

    3,4-Diaminopyridine: Used in the treatment of Lambert-Eaton myasthenic syndrome by stimulating acetylcholine release.

Uniqueness: 3-Amino-4-phenethylaminopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and phenethylamine groups on the pyridine ring allows for diverse reactivity and potential therapeutic applications that differ from its analogues.

Properties

IUPAC Name

4-N-(2-phenylethyl)pyridine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-12-10-15-8-7-13(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPRIIRYAKHRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196384
Record name Pyridine, 3-amino-4-phenethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-74-1
Record name Pyridine, 3-amino-4-phenethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-amino-4-phenethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-phenethylaminopyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-4-phenethylaminopyridine
Reactant of Route 3
Reactant of Route 3
3-Amino-4-phenethylaminopyridine
Reactant of Route 4
Reactant of Route 4
3-Amino-4-phenethylaminopyridine
Reactant of Route 5
Reactant of Route 5
3-Amino-4-phenethylaminopyridine
Reactant of Route 6
Reactant of Route 6
3-Amino-4-phenethylaminopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.